QST4

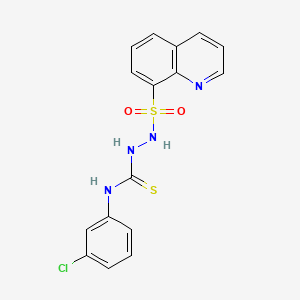

Description

Properties

Molecular Formula |

C16H13ClN4O2S2 |

|---|---|

Molecular Weight |

392.9 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-(quinolin-8-ylsulfonylamino)thiourea |

InChI |

InChI=1S/C16H13ClN4O2S2/c17-12-6-2-7-13(10-12)19-16(24)20-21-25(22,23)14-8-1-4-11-5-3-9-18-15(11)14/h1-10,21H,(H2,19,20,24) |

InChI Key |

UMUSCELIFFRVEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NNC(=S)NC3=CC(=CC=C3)Cl)N=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of QST4: A Technical Overview

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

The novel compound QST4 has emerged as a promising therapeutic agent, demonstrating significant activity in preclinical models across a range of oncology indications. Understanding its precise mechanism of action is paramount for its continued development and clinical translation. This document provides a comprehensive technical overview of the current understanding of this compound's core mechanism, detailing its molecular interactions, downstream signaling effects, and the experimental evidence that substantiates these findings. The information is tailored for an audience with a strong background in molecular biology, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of the MDM4-p53 Interaction

At the heart of this compound's therapeutic potential lies its ability to disrupt the protein-protein interaction between Mouse Double Minute 4 (MDM4, also known as HDMX) and the tumor suppressor protein p53. In normal physiological conditions, p53 plays a critical role in cellular homeostasis by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress, thereby preventing tumorigenesis. MDM4 is a key negative regulator of p53, binding to its transcriptional activation domain and inhibiting its activity. In many cancers, the overexpression of MDM4 leads to the suppression of p53's tumor-suppressive functions, allowing for uncontrolled cell proliferation.

This compound acts as a potent and selective inhibitor of the MDM4-p53 interaction. Mechanistic studies have revealed that this compound does not directly bind to p53. Instead, it forms a covalent but reversible complex with MDM4. This binding event induces a conformational change in the MDM4 protein, locking it into a state that is unable to bind to p53[1]. The release of p53 from MDM4-mediated inhibition allows for its reactivation, leading to the transcription of p53 target genes and the subsequent induction of apoptosis in tumor cells.

The stability of the this compound-MDM4 complex is influenced by several factors, including the reducing potential of the cellular environment and the conformational stability of the MDM4 protein itself[1]. This complex and dynamic mechanism of action underscores the innovative approach of targeting protein conformations to modulate protein-protein interactions.

Signaling Pathway

The signaling pathway initiated by this compound is centered on the reactivation of the p53 tumor suppressor pathway. The following diagram illustrates the key molecular events following cellular exposure to this compound.

Caption: this compound binds to active MDM4, inducing a conformational change that prevents p53 binding, leading to p53 activation and apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the activity of this compound from various biochemical and cellular assays.

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| IC50 (MDM4-p53 Interaction) | 50 nM | Biochemical HTS | N/A | [1] |

| Cellular Apoptosis (EC50) | 500 nM | Caspase-Glo 3/7 Assay | SGC7901 | [2] |

| Cell Cycle Arrest | G2/S Phase | Flow Cytometry | SGC7901/CDDP | [2] |

Key Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for the interpretation of the data and for the design of future studies. The following sections provide an overview of the key methodologies used to characterize the mechanism of action of this compound.

High-Throughput Screening (HTS) for MDM4-p53 Interaction Inhibitors

-

Objective: To identify small molecule inhibitors of the MDM4-p53 protein-protein interaction.

-

Principle: A biochemical assay, often utilizing fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), is used to measure the binding of a fluorescently labeled p53-derived peptide to recombinant MDM4 protein.

-

Protocol Outline:

-

Recombinant human MDM4 protein and a fluorescently tagged p53 peptide are incubated in a microplate format.

-

A library of small molecule compounds, including this compound, is added to the wells.

-

The degree of interaction between MDM4 and the p53 peptide is measured by detecting the fluorescence signal.

-

A decrease in the signal in the presence of a compound indicates inhibition of the interaction.

-

IC50 values are calculated from dose-response curves to determine the potency of the inhibitors.

-

Cellular Apoptosis Assay (Caspase-Glo 3/7)

-

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.

-

Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Protocol Outline:

-

Cancer cell lines (e.g., SGC7901) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or a vehicle control for a specified period (e.g., 24, 48 hours).

-

The Caspase-Glo 3/7 reagent, which contains a luminogenic caspase-3/7 substrate, is added to each well.

-

The cleavage of the substrate by active caspases generates a luminescent signal that is proportional to the amount of caspase activity.

-

Luminescence is measured using a plate reader, and EC50 values are determined.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G1, S, G2/M).

-

Protocol Outline:

-

Cells are treated with this compound or a vehicle control for a defined time.

-

Cells are harvested, washed, and fixed in ethanol.

-

The fixed cells are treated with RNase to remove RNA and then stained with a solution containing PI.

-

The fluorescence intensity of individual cells is measured using a flow cytometer.

-

The resulting data is analyzed to generate a histogram representing the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

-

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating a compound like this compound, from initial screening to cellular characterization.

Caption: A typical experimental workflow for the evaluation of a this compound-like compound.

Conclusion and Future Directions

The available evidence strongly supports a mechanism of action for this compound centered on the disruption of the MDM4-p53 interaction, leading to the reactivation of the p53 tumor suppressor pathway and subsequent apoptosis in cancer cells. The covalent but reversible nature of its interaction with MDM4 represents an innovative and complex mode of action.

Future research should focus on several key areas to further elucidate the therapeutic potential of this compound. In vivo studies in relevant animal models are essential to evaluate its efficacy, pharmacokinetics, and pharmacodynamics. Further investigation into the factors influencing the stability of the this compound-MDM4 complex will be crucial for optimizing its therapeutic index. Additionally, exploring the potential for synergistic combinations with other anticancer agents that target complementary pathways could lead to more effective treatment strategies. A thorough understanding of these aspects will be critical for the successful clinical development of this compound as a novel cancer therapeutic.

References

Unraveling the Antitubercular Potential of Quinoxaline Derivatives: A Technical Guide

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel antitubercular agents. While a specific compound designated "QST4" was not identified in a comprehensive review of scientific literature, extensive research highlights the significant promise of quinoxaline-based compounds as a potent class of antimycobacterials. This technical guide provides an in-depth overview of the antitubercular activity of quinoxaline derivatives, with a particular focus on the well-documented quinoxaline 1,4-di-N-oxide series. This document is intended for researchers, scientists, and drug development professionals engaged in the field of tuberculosis research.

The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] In the context of tuberculosis, various derivatives of quinoxaline have demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mtb.[2][3] The addition of a 1,4-di-N-oxide moiety to the quinoxaline ring, in particular, has been shown to significantly enhance antimycobacterial efficacy.[2]

Quantitative Analysis of Antitubercular Activity

The in vitro potency of quinoxaline derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits 99% of the visible growth of Mtb. The following tables summarize the antitubercular activity of various quinoxaline derivatives against the H37Rv strain of M. tuberculosis, a commonly used laboratory strain.

Table 1: Antitubercular Activity of Selected Quinoxaline Derivatives

| Compound Class | Derivative | MIC (µg/mL) | MIC (µM) | Reference |

| Quinoxaline-2-carboxamide 1,4-di-N-oxides | 7-CF3 substituted | - | 1.07 (IC90) | [2] |

| 7-Cl substituted | - | 1.25 (IC90) | [2] | |

| 7-F substituted | - | 4.65 (IC90) | [2] | |

| Quinoxaline Sugar Conjugates | Ribose conjugate | - | 0.65 | [1] |

| Quinoxaline-2-carboxylate 1,4-di-N-oxides | Ethyl 7-chloro-3-methylquinoxaline-2-carboxylate 1,4-dioxide | 0.24 | - | [4] |

| Benzyl carboxylate derivative | ≤ 0.4 | - | [4] | |

| n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxides | T-148 | - | 0.53 | [5] |

| T-149 | - | 0.57 | [5] | |

| T-163 | - | 0.53 | [5] | |

| T-164 | - | 0.55 | [5] | |

| Esters of Quinoxaline 1,4-di-N-oxide | T-015 | 0.50 | - | [6] |

| T-089 | 0.12 | - | [6] | |

| 4-anilinoquinolines | 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | - | 0.63-1.25 (MIC90) | [7][8] |

Experimental Protocols

The determination of the antitubercular activity of novel compounds relies on standardized and reproducible experimental protocols. The most commonly employed methods for assessing the in vitro efficacy of quinoxaline derivatives against M. tuberculosis are the Microplate Alamar Blue Assay (MABA) and the agar dilution method.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of a compound. It is a widely used method due to its sensitivity, specificity, and ease of use.

Principle: The assay is based on the ability of metabolically active mycobacterial cells to reduce the non-fluorescent, blue dye resazurin (Alamar Blue) to the fluorescent, pink product resorufin. Inhibition of growth by an active compound results in a lack of reduction, and the dye remains blue.

Protocol:

-

Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches a logarithmic growth phase.

-

Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microplate.

-

Inoculation: The mycobacterial culture is diluted and added to each well of the microplate.

-

Incubation: The plates are incubated at 37°C for a specified period, typically 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.

-

Reading of Results: The color change in each well is observed visually or measured using a spectrophotometer or fluorometer. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[9][10]

Agar Dilution Method

The agar dilution method is another standard procedure for determining the MIC of antitubercular agents.

Principle: This method involves incorporating varying concentrations of the test compound into a solid agar medium. The growth of mycobacteria on the drug-containing medium is then compared to its growth on a drug-free control medium.

Protocol:

-

Preparation of Drug-Containing Agar: Two-fold serial dilutions of the test compound are prepared and added to molten Middlebrook 7H10 or 7H11 agar. The agar is then poured into petri dishes and allowed to solidify.

-

Preparation of Inoculum: A standardized suspension of M. tuberculosis is prepared.

-

Inoculation: The surface of the agar plates is inoculated with the mycobacterial suspension.

-

Incubation: The plates are incubated at 37°C for 21 days.

-

Determination of MIC: The MIC is defined as the lowest concentration of the drug that inhibits more than 99% of the bacterial population's growth.[11]

Mechanism of Action and Signaling Pathways

The precise mechanism of action for many quinoxaline derivatives against M. tuberculosis is still under investigation. However, several studies have proposed potential molecular targets.

Inhibition of DNA Gyrase

Some quinoxaline 1,4-dioxide derivatives have been suggested to exert their antimycobacterial effect by inhibiting DNA gyrase, an essential enzyme in M. tuberculosis responsible for DNA supercoiling.[6] The inhibition of this enzyme disrupts DNA replication and repair, ultimately leading to bacterial cell death. However, studies on esters of quinoxaline 1,4-di-N-oxide derivatives suggest that these compounds may not act as Mtb gyrase supercoiling inhibitors, indicating the possibility of alternative mechanisms of action.[6]

Novel Mode of Action

The observation that quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives are active against strains of M. tuberculosis resistant to other antitubercular drugs suggests a novel mechanism of action.[4] This lack of cross-resistance is a promising feature for the development of new drugs to combat resistant strains.[4] Furthermore, some of these compounds have shown activity against non-replicating bacteria under low-oxygen conditions, a crucial characteristic for targeting persistent mycobacterial populations.[4]

Visualizations

Experimental Workflow for Antitubercular Drug Screening

Caption: A generalized workflow for the screening and evaluation of novel antitubercular compounds.

Proposed Mechanism of Action for Quinoxaline Derivatives

Caption: A simplified diagram illustrating a potential mechanism of action for quinoxaline derivatives.

Conclusion

Quinoxaline derivatives, particularly the 1,4-di-N-oxide series, represent a highly promising class of compounds in the search for new antitubercular drugs. Their potent in vitro activity against M. tuberculosis, including drug-resistant strains, and their potential for novel mechanisms of action make them attractive candidates for further preclinical and clinical development. The data and protocols summarized in this guide provide a valuable resource for researchers dedicated to combating the global threat of tuberculosis. Continued investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is crucial for translating their therapeutic potential into effective treatments for tuberculosis.

References

- 1. New Conjugates of Quinoxaline as Potent Antitubercular and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding the chemical space of ester of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives as potential antitubercular agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-tubercular activity of novel 4-anilinoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antituberculosis activity of new 3-alkylsulfanyl-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of QST4: A Novel Antitubercular Agent

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of QST4, a novel quinoline-based thiosemicarbazide derivative. This compound has demonstrated significant promise as a potent agent against Mycobacterium tuberculosis, including drug-resistant strains. This document is intended for researchers, scientists, and drug development professionals in the field of antimicrobial research and medicinal chemistry.

Discovery and Design Rationale

This compound was developed as part of a research initiative focused on the discovery of new antimicrobial agents to combat drug-resistant pathogens.[1][2][3][4][5][6] The design of this compound employed a molecular hybridization approach, a strategy that combines two or more pharmacophores to create a new hybrid molecule with potentially enhanced biological activity.[1][2][4][5][6][7] In this case, a quinoline core was linked to various thiosemicarbazides via a sulfonyl group.[1][2][4][5][6][7] The resulting library of compounds, designated QST1–QST14, was synthesized and screened for antimicrobial efficacy.

Synthesis of this compound

The synthesis of this compound, chemically named N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide, is a two-step process.[1][2] The general synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Quinoline-8-sulfonohydrazide (II)

The initial step involves the reaction of quinoline-8-sulfonyl chloride (I) with hydrazine hydrate to yield the intermediate, quinoline-8-sulfonohydrazide (II).[1][2]

Step 2: Synthesis of N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide (this compound)

The target molecule, this compound, is synthesized by reacting the quinoline-8-sulfonohydrazide (II) intermediate with 3-chlorophenyl isothiocyanate.[1][2]

The final structure of this compound and other synthesized derivatives was confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, 15N NMR, IR, and HRMS.[1][2][3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The synthesized quinoline-thiosemicarbazide derivatives (QST1–QST14) underwent extensive evaluation for their antitubercular, antibacterial, and antifungal activities.[1][2][3]

Antitubercular Activity

Among the series of compounds, this compound emerged as the most potent inhibitor of Mycobacterium tuberculosis H37Rv.[1][2][3][4] The antitubercular activity was assessed using the Microplate Alamar Blue Assay (MABA) method, with the results reported as minimum inhibitory concentration (MIC) values.[2]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected QST Compounds against M. tuberculosis H37Rv

| Compound | MIC (μM) |

| This compound | 6.25 |

| QST3 | 12.5 |

| QST10 | 12.5 |

| Other QST Derivatives | 12.5 - 200 |

Data sourced from literature.[1][2]

Notably, this compound also demonstrated inhibitory activity against isoniazid-resistant clinical isolates of M. tuberculosis with mutations in the katG gene and the inhA promoter region.[1][2][3][4][5]

Proposed Mechanism of Action

Molecular docking studies suggest that this compound exerts its antimycobacterial effect through the inhibition of the enoyl-acyl carrier protein (ACP) reductase, also known as InhA.[1][2][3][4][5][6][8][9] InhA is a critical enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2]

The proposed binding mode of this compound within the InhA active site involves the formation of two crucial hydrogen bonds between its sulfonyl group and NAD500 and Tyr158.[1][2] An additional hydrogen bond is observed between the N-H group of this compound and Met199.[1][2] The terminal lipophilic quinoline and 3-chlorophenyl rings are also involved in hydrophobic interactions within the binding pocket.[1][2]

Mechanism of Action Diagram

Caption: Proposed mechanism of action of this compound.

Safety and Drug-Likeness Profile

Preliminary assessments of drug-likeness were conducted for the synthesized compounds.[1][2] Furthermore, selected derivatives, including this compound, QST3, and QST10, which exhibited favorable antimicrobial and drug-like profiles, were evaluated for cytotoxicity against human embryonic kidney (HEK) cells.[1][2][3][4][6][9] These compounds were found to be nontoxic to the HEK cell line.[1][2][3][4][6][9]

Conclusion

This compound, a novel quinoline-based thiosemicarbazide derivative, has been identified as a potent inhibitor of Mycobacterium tuberculosis, including isoniazid-resistant strains. Its synthesis is achieved through a straightforward two-step process. The proposed mechanism of action involves the inhibition of the InhA enzyme, a key component in the mycobacterial cell wall synthesis pathway. The promising antitubercular activity and favorable preliminary safety profile of this compound make it a compelling lead compound for further investigation in the development of new antitubercular drugs.

References

- 1. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Target: A Technical Guide to the Biological Identification of QST4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological target identification of QST4, a novel quinoline-based thiosemicarbazide derivative. The document focuses on its potent antitubercular activity and the elucidation of its mechanism of action through a combination of microbiological, biochemical, and in silico approaches. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Executive Summary

Biological Activity of this compound

The primary biological activity identified for this compound is its potent inhibitory effect on the growth of Mycobacterium tuberculosis. This has been quantified through the determination of its Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antitubercular Activity

The in vitro efficacy of this compound against the H37Rv strain of Mycobacterium tuberculosis was determined using the Microplate Alamar Blue Assay (MABA). The results are summarized in the table below.

| Compound | Target Organism | MIC (μM) |

| This compound | Mycobacterium tuberculosis H37Rv | 6.25[1][2] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv.

Target Identification and Mechanism of Action

Molecular docking studies have been instrumental in identifying InhA as the putative biological target of this compound. InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids.

The InhA Signaling Pathway

The proposed mechanism of action for this compound involves the direct inhibition of InhA. This disruption of the mycolic acid biosynthesis pathway compromises the integrity of the mycobacterial cell wall, leading to cell lysis and death.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the identification and characterization of this compound's biological target.

Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a standard method for determining the MIC of compounds against Mycobacterium tuberculosis.

Objective: To determine the minimum concentration of this compound required to inhibit the growth of M. tuberculosis H37Rv.

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Mycobacterium tuberculosis H37Rv culture

-

This compound stock solution

-

Alamar Blue reagent

-

Sterile water

-

Parafilm

Procedure:

-

Prepare serial dilutions of this compound in the 96-well plates. A common concentration range to test is from 200 µM down to 0.1 µM.

-

Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive control wells (bacteria without the drug) and negative control wells (medium only).

-

Seal the plates with Parafilm and incubate at 37°C.

-

After 5-7 days of incubation, add the Alamar Blue reagent to each well.

-

Re-incubate the plates for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Molecular Docking

Molecular docking studies were performed to predict the binding mode of this compound to the InhA enzyme.

Objective: To model the interaction between this compound and the active site of InhA to support its role as a direct inhibitor.

Software and Resources:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

-

Protein Data Bank (PDB) for the crystal structure of InhA (PDB ID: 4TZK was used in the reference study)[1][2]

-

A 3D structure of this compound

Procedure:

-

Protein Preparation:

-

Download the crystal structure of InhA from the PDB.

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Minimize the energy of the protein structure.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Minimize the energy of the ligand structure.

-

-

Docking Simulation:

-

Define the binding site on InhA, typically centered on the active site where the native ligand binds.

-

Perform the docking simulation to generate multiple possible binding poses of this compound within the InhA active site.

-

The reliability of the docking parameters was verified by redocking the co-crystallized ligand from the PDB structure, with a root-mean-square deviation (RMSD) of 0.48 Å being achieved in the reference study, indicating a reliable docking protocol.[1][2]

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies.

-

Identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of InhA. It was observed that this compound likely occupies the same binding pocket as the native ligand, forming two critical hydrogen bonds with NAD500 and Tyr158 through its sulfonyl group, and an additional hydrogen bond between Met199 and the N-H group of the thiosemicarbazide moiety.[1]

-

Conclusion

The collective evidence from microbiological assays and computational modeling strongly supports the identification of InhA as the primary biological target of this compound in Mycobacterium tuberculosis. The potent whole-cell activity, coupled with the predicted high-affinity binding to the active site of InhA, establishes this compound as a promising lead compound for the development of new antitubercular drugs. Further studies, including enzymatic assays to determine the IC50 or Ki value for InhA inhibition, would provide more definitive quantitative evidence of its mechanism of action. This technical guide provides a comprehensive overview of the current understanding of this compound's biological target, laying the groundwork for future research and development efforts.

References

- 1. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Efficacy of QST4 in Neuropathic Pain: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following in-depth technical guide is a representative example based on typical preliminary drug efficacy studies. The compound "QST4" is a hypothetical agent created for illustrative purposes, as no public data exists for a compound with this designation. The data, protocols, and pathways presented are fictional but are designed to reflect the standards and practices of early-stage drug development.

Introduction

Neuropathic pain remains a significant clinical challenge with a substantial unmet medical need. Current therapeutic options often provide inadequate pain relief and are associated with dose-limiting side effects. This compound is a novel, first-in-class selective inhibitor of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel, a key mediator of cold sensation and a potential target for the modulation of pain pathways. This document provides a comprehensive overview of the preliminary preclinical and clinical studies conducted to evaluate the efficacy, safety, and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from our preliminary investigations into the efficacy and pharmacokinetic profile of this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Metric | Value |

| Patch Clamp Electrophysiology | Human TRPM8 | IC50 | 15.2 nM |

| Radioligand Binding Assay | Human TRPM8 | Ki | 8.9 nM |

| FLIPR Calcium Assay | Human TRPM8 | IC50 | 21.5 nM |

| Off-Target Panel (150+ receptors) | - | % Inhibition @ 1µM | < 10% for all targets |

Table 2: Pharmacokinetic Properties of this compound in Rodents

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |

| Mouse | IV | 1 | 850.4 | 0.1 | 2.1 | 100 |

| Mouse | PO | 10 | 432.7 | 0.5 | 2.3 | 48 |

| Rat | IV | 1 | 912.3 | 0.1 | 3.5 | 100 |

| Rat | PO | 10 | 501.9 | 1.0 | 3.8 | 55 |

Table 3: Efficacy of this compound in a Rat Model of Neuropathic Pain (Chung Model)

| Treatment Group | Dose (mg/kg, PO) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - 4h Post-Dose | % MPE |

| Vehicle | - | 4.2 ± 0.5 | 4.5 ± 0.6 | 2.7% |

| This compound | 3 | 4.1 ± 0.4 | 8.9 ± 0.9 | 43.6% |

| This compound | 10 | 4.3 ± 0.6 | 13.8 ± 1.2 | 89.8% |

| This compound | 30 | 4.2 ± 0.5 | 14.9 ± 1.1 | 100% |

| Gabapentin (Control) | 100 | 4.4 ± 0.7 | 11.2 ± 1.0 | 63.6% |

| MPE: Maximum Possible Effect |

Experimental Protocols

In Vitro Patch Clamp Electrophysiology

-

Cell Line: HEK293 cells stably expressing human TRPM8.

-

Method: Whole-cell patch-clamp recordings were performed at room temperature. Cells were voltage-clamped at -60 mV.

-

Activation: TRPM8 channels were activated by the application of 100 µM Menthol.

-

Inhibition: this compound was pre-applied for 5 minutes at varying concentrations (1 nM to 10 µM) before co-application with Menthol.

-

Data Analysis: The inhibitory effect of this compound was calculated as the percentage reduction of the menthol-induced current. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Chung Model of Neuropathic Pain in Rats

-

Subjects: Male Sprague-Dawley rats (200-250g).

-

Surgical Procedure: Under isoflurane anesthesia, the L5 and L6 spinal nerves were tightly ligated to induce mechanical allodynia.

-

Behavioral Testing: Mechanical sensitivity was assessed using von Frey filaments. The paw withdrawal threshold was determined using the up-down method.

-

Drug Administration: this compound (3, 10, 30 mg/kg), Gabapentin (100 mg/kg), or vehicle were administered orally (PO) to the rats 14 days post-surgery.

-

Efficacy Measurement: Paw withdrawal thresholds were measured at baseline and at multiple time points following drug administration. The primary endpoint was the measurement at 4 hours post-dose.

Phase I Clinical Trial Design (First-in-Human)

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.

-

Population: Healthy male and female volunteers, aged 18-55.

-

SAD Phase: Cohorts of 8 subjects (6 active, 2 placebo) received a single oral dose of this compound (ranging from 1 mg to 800 mg).

-

MAD Phase: Cohorts of 8 subjects (6 active, 2 placebo) received a single oral dose of this compound once daily for 14 days.

-

Primary Endpoints: Safety and tolerability, assessed by adverse event monitoring, vital signs, ECGs, and clinical laboratory tests.

-

Secondary Endpoints: Pharmacokinetics (Cmax, Tmax, AUC, half-life).

-

Exploratory Endpoints: Quantitative Sensory Testing (QST) to assess changes in cold and mechanical pain thresholds.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action for this compound in blocking pain signaling.

Preclinical Efficacy Evaluation Workflow

Caption: Workflow for the preclinical assessment of this compound efficacy.

Phase I Clinical Trial Logic

Caption: Logical flow of the this compound Phase I first-in-human clinical trial.

QST4: An In-depth Technical Guide on Solubility and Stability for Researchers and Drug Development Professionals

PREAMBLE: This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of QST4, a novel thiadiazole derivative with potential antifungal and antitubercular properties. Due to the limited publicly available experimental data for this compound, this document outlines a systematic approach for its thorough physicochemical characterization, crucial for its advancement as a potential therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterocyclic compound belonging to the thiadiazole class, which is known to exhibit a range of biological activities. Preliminary data indicates its potential as an antifungal and antitubercular agent. A comprehensive understanding of its solubility and stability is paramount for formulation development, preclinical testing, and ensuring therapeutic efficacy and safety. This guide details proposed methodologies for a complete solubility and stability assessment of this compound and provides a framework for interpreting the resulting data.

Solubility Profile of this compound

A thorough understanding of a compound's solubility in various media is critical for drug development. It influences bioavailability, formulation design, and the selection of appropriate analytical techniques. Currently, specific quantitative solubility data for this compound in a range of solvents is not extensively available. The following sections provide the known data and a proposed experimental plan to generate a comprehensive solubility profile.

Known Solubility Data

The only publicly available solubility information for this compound is in Dimethyl Sulfoxide (DMSO).

| Solvent | Concentration | Method |

| DMSO | 50 mg/mL | Not Specified |

Proposed Experimental Plan for Comprehensive Solubility Assessment

To robustly characterize the solubility of this compound, both kinetic and thermodynamic solubility studies are recommended in a variety of aqueous and organic solvents.

The following tables should be used to summarize the quantitative data obtained from the proposed experiments.

Table 2.2.1.1: Kinetic Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | pH (for aqueous) | Kinetic Solubility (µg/mL) | Kinetic Solubility (µM) |

|---|---|---|---|---|

| Water | 25 | 7.4 | ||

| Phosphate Buffered Saline (PBS) | 25 | 7.4 | ||

| Simulated Gastric Fluid (SGF) | 37 | 1.2 | ||

| Simulated Intestinal Fluid (SIF) | 37 | 6.8 | ||

| Ethanol | 25 | N/A | ||

| Methanol | 25 | N/A | ||

| Acetonitrile | 25 | N/A |

| Polyethylene Glycol 400 (PEG 400) | 25 | N/A | | |

Table 2.2.1.2: Thermodynamic (Equilibrium) Solubility of this compound

| Solvent | Temperature (°C) | pH (for aqueous) | Thermodynamic Solubility (µg/mL) | Thermodynamic Solubility (µM) |

|---|---|---|---|---|

| Water | 25 | 7.4 | ||

| Phosphate Buffered Saline (PBS) | 25 | 7.4 | ||

| 0.1 N HCl | 25 | ~1 | ||

| 0.1 N NaOH | 25 | ~13 |

| Ethanol | 25 | N/A | | |

Objective: To rapidly determine the aqueous solubility of this compound from a DMSO stock solution.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates

-

Plate reader with turbidimetric measurement capabilities

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).

-

Add 2 µL of each dilution to the wells of a 96-well microplate in triplicate.

-

Rapidly add 198 µL of PBS (pH 7.4) to each well.

-

Shake the plate for 10 minutes at room temperature.

-

Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

-

The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the blank (DMSO + PBS).

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, 0.1 N HCl, 0.1 N NaOH, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the test solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment should be conducted to determine the time to reach equilibrium.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated HPLC-UV method.

-

The thermodynamic solubility is the concentration of this compound in the saturated solution.

Stability Profile of this compound

Assessing the stability of a drug candidate is a critical step in drug development to ensure its quality, safety, and efficacy over its shelf life. This section outlines a proposed forced degradation study to identify potential degradation products and degradation pathways of this compound.

Proposed Experimental Plan for Stability Assessment

A forced degradation study will be conducted to evaluate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Table 3.1.1.1: Summary of Forced Degradation of this compound

| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradants | Major Degradant (RT) |

|---|---|---|---|---|---|

| 0.1 N HCl | 2, 8, 24, 48 | 60 | |||

| 0.1 N NaOH | 2, 8, 24, 48 | 60 | |||

| 3% H₂O₂ | 2, 8, 24, 48 | Room Temp | |||

| Thermal (Solid) | 24, 48, 72 | 80 | |||

| Photolytic (Solid) | 1.2 million lux hours | 25 |

| Photolytic (Solution) | 1.2 million lux hours | 25 | | | |

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

HPLC system with a photodiode array (PDA) detector

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60 °C and collect samples at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60 °C and collect samples at various time points. Neutralize the samples before HPLC analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature and collect samples at various time points.

-

Thermal Degradation: Expose solid this compound to dry heat at 80 °C in an oven. Collect samples at various time points.

-

Photolytic Degradation: Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.

Analysis: All samples will be analyzed using a stability-indicating HPLC method. The percentage of degradation will be calculated, and the chromatograms will be inspected for the appearance of new peaks corresponding to degradation products.

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products.

Method Parameters to be Optimized:

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) will be optimized to achieve good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by obtaining the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to monitor peak purity.

-

Column Temperature: Typically maintained at 25-30 °C.

Validation: The method will be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Proposed Mechanism of Action and Signaling Pathway

Based on the chemical structure of this compound as a thiadiazole derivative, a likely mechanism of antifungal action is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.

Ergosterol Biosynthesis Pathway Inhibition

The key enzyme in the later stages of ergosterol biosynthesis is 14-α-sterol demethylase, a cytochrome P450 enzyme. Azole and triazole antifungals, which are structurally related to thiadiazoles, are known to inhibit this enzyme. It is hypothesized that this compound acts in a similar manner.

Caption: Proposed mechanism of action of this compound via inhibition of 14-α-sterol demethylase.

Experimental and Logical Workflows

To ensure a systematic and logical approach to the characterization of this compound, the following workflows are proposed.

Workflow for Solubility Assessment

Caption: Workflow for the comprehensive solubility assessment of this compound.

Workflow for Stability Assessment

Caption: Workflow for the comprehensive stability assessment of this compound.

Conclusion

The successful development of this compound as a therapeutic agent is contingent upon a thorough understanding of its physicochemical properties. This technical guide provides a roadmap for the comprehensive evaluation of this compound's solubility and stability. The proposed experimental protocols are designed to generate the necessary data to support formulation development, define storage conditions, and ensure the quality and consistency of the drug substance. The elucidation of its mechanism of action will further strengthen its position as a promising antifungal candidate. The systematic execution of the outlined studies will provide a robust data package for regulatory submissions and facilitate the progression of this compound through the drug development pipeline.

QST4: An In-Depth Technical Guide to its In Vitro Antimycobacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antimycobacterial activity of QST4, a novel quinoline-based thiosemicarbazide derivative. The information presented herein is intended for researchers, scientists, and professionals involved in the discovery and development of new antimycobacterial agents.

Core Compound Information

Compound Name: this compound Chemical Name: N-(3-Chlorophenyl)-2-(quinolin-8-ylsulfonyl)hydrazine-1-carbothioamide[1][2][3][4]

In Vitro Antimycobacterial Activity

The in vitro antimycobacterial spectrum of this compound, based on currently available public data, is primarily characterized by its activity against Mycobacterium tuberculosis. The compound has demonstrated potent inhibitory effects against the reference strain H37Rv and has also been evaluated against isoniazid-resistant clinical isolates.

Quantitative Antimycobacterial Data

The minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv was determined to be 6.25 μM.[1] This demonstrates a significant level of activity against this key pathogenic mycobacterial species. Further studies have indicated that this compound is also active against isoniazid-resistant clinical isolates of M. tuberculosis that harbor mutations in the katG gene or the inhA promoter region.[1][2][3][4]

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

| Mycobacterial Strain | MIC (μM) | Assay Method |

| Mycobacterium tuberculosis H37Rv | 6.25 | Microplate Alamar Blue Assay (MABA) |

| Isoniazid-resistant clinical isolates (katG and inhA promoter mutations) | Activity reported, specific MIC values not publicly available. | Not specified |

Note: At the time of this report, specific MIC values for this compound against non-tuberculous mycobacteria (NTM) or a broader range of M. tuberculosis clinical isolates are not available in the public domain.

Proposed Mechanism of Action

Molecular docking studies have suggested a likely mechanism of action for this compound. It is proposed that this compound exerts its antimycobacterial effect through the inhibition of the InhA enzyme.[1][2][3][4] InhA, an enoyl-acyl carrier protein reductase, is a critical enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II), which is essential for the production of mycolic acids, a unique and vital component of the mycobacterial cell wall. By inhibiting InhA, this compound is thought to disrupt mycolic acid biosynthesis, leading to the inhibition of bacterial growth.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antimycobacterial activity.

Microplate Alamar Blue Assay (MABA) for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv was determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a quantitative measure of bacterial viability.

Materials:

-

96-well microplates

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Mycobacterium tuberculosis H37Rv culture

-

This compound stock solution (in DMSO)

-

Alamar Blue reagent

-

Positive control (e.g., Isoniazid)

-

Negative control (no drug)

Procedure:

-

Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth to a standardized cell density (e.g., McFarland standard No. 1, followed by a 1:20 dilution).

-

Drug Dilution: A serial two-fold dilution of this compound is prepared in the 96-well plate using Middlebrook 7H9 broth to achieve a range of final concentrations.

-

Inoculation: The prepared mycobacterial inoculum is added to each well containing the drug dilution, as well as to the positive and negative control wells.

-

Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue and Tween 80 is added to each well.

-

Second Incubation: The plate is re-incubated at 37°C for 24 hours.

-

Reading Results: The color change in each well is observed. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion

This compound has emerged as a promising antimycobacterial agent with potent activity against Mycobacterium tuberculosis, including isoniazid-resistant strains. Its proposed mechanism of action, targeting the essential InhA enzyme, makes it an attractive candidate for further investigation. However, the current body of public knowledge on its in vitro antimycobacterial spectrum is limited to M. tuberculosis. Future research should focus on expanding the evaluation of this compound against a broader panel of mycobacterial species, including various non-tuberculous mycobacteria and a wider array of drug-resistant M. tuberculosis clinical isolates, to fully elucidate its potential as a broad-spectrum antimycobacterial agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities | Semantic Scholar [semanticscholar.org]

- 3. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

Unraveling "QST4": A Search for Therapeutic Applications

An extensive review of publicly available scientific and medical literature reveals no specific therapeutic agent or compound designated as "QST4." The search for its potential therapeutic uses, mechanism of action, clinical trials, and experimental protocols did not yield any relevant results, suggesting that "this compound" may be an internal project code, a misnomer, or a compound not yet disclosed in public domains.

The term "QST" itself is prominently associated with Quantitative Sensory Testing , a standardized method for diagnosing and characterizing sensory neuropathies. This diagnostic tool assesses the function of the somatosensory system by applying calibrated thermal and mechanical stimuli to measure perception and pain thresholds.[1][2][3] While crucial for clinical trials and pain research, QST is a diagnostic methodology and not a therapeutic agent.[2][3][4]

Without a clear identification of the "this compound" compound, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations of signaling pathways.

To proceed with this request, further clarification on the identity of "this compound" is required. Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are encouraged to verify the nomenclature and provide a more specific identifier, such as a chemical name, a registered drug name, or a reference to a specific patent or publication.

References

An In-depth Technical Guide to Quantitative Systems Toxicology (QST) for Safety and Toxicity Assessment

Disclaimer: The following guide addresses "Quantitative Systems Toxicology" (QST), as searches for a specific entity "QST4" did not yield relevant results. It is presumed that the query refers to the broader field of QST, a sophisticated modeling approach used to assess the safety and toxicity of new drug candidates. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Systems Toxicology (QST) is an emerging discipline that integrates computational modeling and experimental data to predict and analyze the potential adverse effects of new chemical and biological entities. QST models are increasingly being utilized in pharmaceutical research and development to understand and forecast toxicity liabilities. A survey of 15 companies in the European Federation of Pharmaceutical Industries and Associations (EFPIA) revealed that 73% of companies with over 10,000 employees use QST models.[1] The most common applications of QST are for assessing liver and cardiac electrophysiology toxicity, as well as bone marrow/hematology issues.[1]

The primary goal of QST is to bridge the gap between preclinical findings and human clinical trial outcomes. This is crucial, as many promising compounds in preclinical stages ultimately fail in human trials due to safety concerns.[2][3] The U.S. Food and Drug Administration (FDA) has encouraged the use of modeling in drug development to enhance product safety.[2][3]

Core Principles of QST

QST models are designed to be mechanistic, meaning they aim to represent the biological processes that lead to toxicity. This approach allows for a deeper understanding of why a particular compound might be toxic and can help in identifying patient risk factors.[1] The models can be used to translate in vitro or in vivo toxicity observations to human scenarios.[1]

Key applications of QST in decision-making include:

-

Investigating clinical safety findings to understand the underlying mechanisms.[1]

-

Addressing on-target toxicity concerns for drugs with a specific indication.[1]

-

Informing preclinical and clinical study design.[1]

-

Contributing to the 3Rs (Reduction, Refinement, and Replacement) of animal testing.[1]

Methodologies in QST

The development and application of QST models involve a multi-faceted approach that combines experimental data with computational simulations.

Data Integration

A variety of data types are integrated into QST models to ensure their accuracy and predictive power.

| Data Type | Description | Examples |

| In Vitro Assays | Laboratory tests performed on cells or biological molecules outside of their normal biological context. | - Mitochondrial toxicity assays- Bile acid transporter inhibition assays- Enzyme inhibition kinetics |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Mathematical modeling of the absorption, distribution, metabolism, and excretion (ADME) of drugs in different species. | - Simulating drug exposure in different tissues- Predicting drug concentrations in the liver |

| Preclinical In Vivo Data | Data from studies conducted in animal models. | - Animal toxicology studies- Pharmacodynamic data |

| Clinical Data | Data from human studies. | - Human pharmacokinetic data- Clinical trial safety data |

Computational Modeling

At the heart of QST is the use of computational models to simulate the biological response to a drug. These models can be used to explore different dosing regimens, predict the impact of the drug in different patient populations, and identify the key factors driving toxicity.

One prominent example of a QST platform is DILIsym®, a computational representation of drug-induced liver injury (DILI).[2] DILIsym® integrates in vitro data on mechanisms of hepatotoxicity with predicted in vivo liver exposure to simulate and predict liver injury.[2]

Case Study: PF-04895162 and Liver Toxicity

A compelling example of QST in action is the investigation of PF-04895162 (ICA-105665), a drug that was in development for the treatment of epilepsy.[2][3] While preclinical safety studies in rats did not raise any liver safety concerns, the drug was terminated after transaminase elevations were observed in healthy human volunteers.[2][3]

The DILIsym® platform was used to retrospectively analyze this discrepancy. The model was able to reproduce the species-specific differences in liver toxicity.[2][3] The investigation revealed that the human hepatotoxicity was due to a combination of two interacting mechanisms: mitochondrial toxicity and inhibition of bile acid transporters.[2] The model demonstrated that eliminating either of these mechanisms from the simulation would abrogate the predicted injury.[2]

Interestingly, the concentration at which PF-04895162 inhibited the bile salt export pump (BSEP) was higher (IC50 of 311 µmol/L) than what is generally considered to be a risk for hepatotoxicity.[2][3] However, the QST model showed that even this level of inhibition, when combined with mitochondrial toxicity, was sufficient to cause liver injury in humans.[2][3] In contrast, even at high simulated liver exposures in rats, the model did not predict hepatotoxicity because of insufficient accumulation of cytotoxic bile acids.[2][3]

This case study highlights the power of QST to uncover complex, multi-factorial toxicity mechanisms that may not be apparent from standard preclinical testing.

Experimental Protocols

Detailed experimental protocols are essential for generating the high-quality data needed for QST modeling. While specific protocols are often proprietary, the general methodologies for key experiments are outlined below.

In Vitro Toxicity Assays

Objective: To quantify the potential of a compound to cause cellular toxicity through various mechanisms.

General Protocol for Mitochondrial Toxicity Assessment:

-

Cell Culture: Isolate and culture relevant cell types (e.g., primary hepatocytes).

-

Compound Exposure: Expose the cells to a range of concentrations of the test compound.

-

Mitochondrial Function Assessment: Measure key indicators of mitochondrial health, such as:

-

Oxygen consumption rate (using techniques like high-resolution respirometry).

-

Mitochondrial membrane potential (using fluorescent dyes).

-

ATP production (using luminescence-based assays).

-

-

Data Analysis: Determine the concentration-response relationship and calculate key parameters like the IC50 (the concentration at which 50% of the maximal effect is observed).

General Protocol for Bile Acid Transporter Inhibition Assay:

-

Transporter Expression System: Use a cell line that overexpresses the bile acid transporter of interest (e.g., BSEP).

-

Substrate Incubation: Incubate the cells with a labeled bile acid substrate in the presence and absence of the test compound at various concentrations.

-

Measurement of Transport: Quantify the amount of labeled substrate transported into or out of the cells.

-

Data Analysis: Calculate the inhibition constant (Ki) or IC50 of the test compound for the transporter.

Physiologically Based Pharmacokinetic (PBPK) Modeling

Objective: To predict the time course of drug concentration in various tissues.

General Workflow:

-

Model Structure: Develop a whole-body PBPK model that includes compartments representing different organs and tissues connected by blood flow.

-

Parameterization: Gather compound-specific physicochemical data (e.g., molecular weight, solubility, lipophilicity) and in vitro ADME data (e.g., metabolic rates, plasma protein binding).

-

Model Simulation: Simulate the drug's ADME properties in the virtual animal or human population.

-

Model Validation: Compare the simulation results with observed in vivo pharmacokinetic data to validate the model's predictive performance.

Visualizations

QST Workflow

The following diagram illustrates a typical workflow for a QST study.

Mechanistic DILI Model

This diagram illustrates the core components of a mechanistic model for drug-induced liver injury, such as DILIsym®.

References

- 1. Quantitative systems toxicology modeling in pharmaceutical research and development: An industry‐wide survey and selected case study examples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative systems toxicology (QST) reproduces species differences in PF‐04895162 liver safety due to combined mitochondrial and bile acid toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for QST4 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

QST4 is a chemical compound with the molecular formula C₁₆H₁₃ClN₄O₂S₂ and a molecular weight of 392.88 g/mol .[1][2] It is identified by the CAS Number 2991427-35-9.[1][3][4] In a laboratory setting, this compound is primarily utilized for its antimicrobial properties. Specifically, it has demonstrated antitubercular and antifungal activities.[1][4] The primary reported biological activity of this compound is its inhibitory effect on the growth of Mycobacterium tuberculosis H37Rv.[1][4]

Currently, detailed information regarding the precise mechanism of action and the specific signaling pathways modulated by this compound is not extensively documented in publicly available scientific literature. Therefore, the application of this compound in a research and drug development context is primarily focused on the characterization of its antimicrobial effects and the elucidation of its mechanism of action.

Data Presentation

The primary quantitative data available for this compound is its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv.

| Compound | Organism | MIC (μM) |

| This compound | Mycobacterium tuberculosis H37Rv | 6.25 |

Experimental Protocols

The following protocols are provided as a guide for the laboratory use of this compound. These are standard methods for assessing the antimicrobial activity of a compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv

This protocol describes a method for determining the MIC of this compound against the H37Rv strain of M. tuberculosis using a broth microdilution method.

Materials:

-

This compound

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Preparation of M. tuberculosis H37Rv Inoculum:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial suspension with fresh broth to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.

-

Dilute the adjusted bacterial suspension 1:20 in Middlebrook 7H9 broth to obtain the final inoculum.

-

-

Preparation of Microplates:

-

Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well microplate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 100 µL of the final M. tuberculosis H37Rv inoculum to each well, resulting in a final volume of 200 µL.

-

Controls:

-

Positive Control: Wells containing only the bacterial inoculum in broth (no this compound).

-

Negative Control: Wells containing only broth (no bacteria or this compound).

-

Solvent Control: Wells containing the bacterial inoculum and the highest concentration of DMSO used in the assay.

-

-

Incubation: Seal the microplates and incubate at 37°C for 7-14 days.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth. Growth can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: General Antifungal Susceptibility Testing of this compound

This protocol provides a general method for evaluating the antifungal activity of this compound using a broth microdilution assay, based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound

-

Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

-

Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds).

-

-

Preparation of Microplates:

-

Prepare 2-fold serial dilutions of this compound in RPMI-1640 medium in a 96-well microplate.

-

-

Inoculation: Add the fungal inoculum to each well.

-

Controls: Include growth controls (no compound) and sterility controls (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

Determination of MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Visualizations

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for MIC determination of this compound.

References

Application Notes and Protocols for QST4 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

QST4 is a compound with demonstrated antitubercular and antifungal activities.[1] These properties make it a compound of interest for further investigation in drug development and life sciences research. This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments, as well as a general protocol for assessing its cytotoxic effects on mammalian cell lines.

This compound Properties and Storage

A summary of the key quantitative data for this compound is provided in the table below for easy reference. Proper storage of this compound in both powder and solvent forms is critical to maintain its stability and activity.

| Property | Value | Citation |

| CAS Number | 2991427-35-9 | [1] |

| Molecular Weight | 392.45 g/mol | |

| Solubility in DMSO | 50 mg/mL (127.27 mM) | [1] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (In Solvent) | -80°C for up to 1 year | [1] |

| Antifungal Activity | Minimum Inhibitory Concentration (MIC) of 6.25 μM in Mycobacterium tuberculosis H37Rv | [1] |

Experimental Protocols

I. This compound Solution Preparation for Cell Culture

This protocol describes the preparation of a stock solution and subsequent working solutions of this compound for use in cell culture applications.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, cell culture medium appropriate for the cell line being used

-

Vortex mixer

-

Sonicator (optional, but recommended)[1]

Protocol:

-

Stock Solution Preparation (10 mM):

-

Aseptically weigh out a precise amount of this compound powder.

-

In a sterile microcentrifuge tube, dissolve the this compound powder in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.392 mg of this compound in 1 mL of DMSO.

-

Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, sonication can be used to aid dissolution.[1]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -80°C.[1]

-

-

Working Solution Preparation:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using sterile cell culture medium. It is recommended to prepare the working solution immediately before use.

-

For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Gently mix the working solution by pipetting or gentle vortexing. Be aware that some precipitation may occur when diluting lipophilic compounds in aqueous media; sonication can help to redissolve any precipitate.[1]

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.

-

II. Cytotoxicity Assay Using this compound

This protocol outlines a general method to assess the cytotoxicity of this compound on a chosen cell line using a tetrazolium-based assay (e.g., MTT or MTS).

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

96-well, clear-bottom, black-walled microplates (for fluorescence-based assays) or standard clear 96-well plates (for colorimetric assays)

-

This compound working solutions at various concentrations

-

Vehicle control (cell culture medium with DMSO at the same concentration as the highest this compound concentration)

-

Positive control for cytotoxicity (e.g., doxorubicin, staurosporine)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density. The density will vary depending on the cell line's growth rate and the duration of the assay.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach (for adherent cells) and recover.

-

-

Compound Treatment:

-

The following day, carefully remove the medium from the wells (for adherent cells).

-

Add fresh medium containing the desired concentrations of this compound to the appropriate wells. Include wells for the vehicle control and a positive control.

-

Typically, a serial dilution of this compound is tested to determine the dose-response relationship.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Measurement (MTS Assay Example):

-

Following the incubation period, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control (which is set to 100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Visualizations

Signaling Pathway

The precise signaling pathway through which this compound exerts its antifungal effects has not been fully elucidated in publicly available literature. However, a common mechanism for antifungal agents is the disruption of the fungal cell wall or cell membrane integrity. The diagram below illustrates a generalized fungal cell wall integrity pathway, which represents a potential target for compounds like this compound.

Caption: Putative antifungal mechanism of this compound via disruption of the cell wall integrity pathway.

Experimental Workflow

The logical flow of the cytotoxicity assay is depicted in the diagram below.

Caption: Workflow for determining the cytotoxicity of this compound in cell culture.

References

Application Notes and Protocols for In Vivo Animal Studies: A General Guide